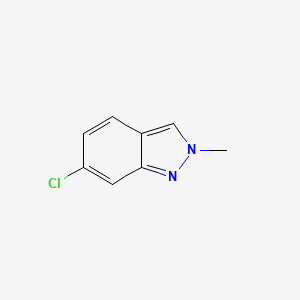

6-chloro-2-methyl-2H-indazole

Overview

Description

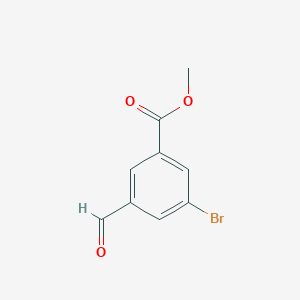

6-Chloro-2-methyl-2H-indazole (CMI) is an organic compound belonging to the class of indazoles. It is a colorless, crystalline solid that is insoluble in water and soluble in organic solvents. CMI is an important intermediate in organic synthesis, and is used in a variety of applications, particularly in the pharmaceutical and agrochemical industries. It is also used as a reagent in the preparation of various compounds.

Scientific Research Applications

Synthesis and Chemical Properties

6-chloro-2-methyl-2H-indazole is a derivative of indazole, which has been extensively studied for its chemical properties and synthesis methods. For instance, the phase transfer catalyzed synthesis of indazoles, including 6-chloro-2-methyl-2H-indazole, involves reactions with potassium acetate and crown ethers to produce indazoles in good yields (Bartsch & Yang, 1984). Moreover, the crystal structure of related indazole compounds, like 3-chloro-1-methyl-5-nitro-1H-indazole, demonstrates planar indazole systems with potential for varied biological activities (Kouakou et al., 2015).

Antitumor and Antimicrobial Applications

Research has shown that derivatives of 6-chloro-2-methyl-2H-indazole exhibit notable antitumor activities. For example, N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives have demonstrated significant antitumor properties (Chu De-qing, 2011). Additionally, indazole-based 2-pyrone scaffolds have shown effectiveness against Leishmania donovani, indicating potential in treating parasitic infections (El Ghozlani et al., 2019).

Potential in Pain Management

Some indazole derivatives, including 6-chloro-2-methyl-2H-indazole, have been identified as antagonists of the transient receptor potential A1 (TRPA1) ion channel, which is implicated in inflammatory pain. This suggests their potential application in pain management (Rooney et al., 2014).

Agricultural Applications

Indazoles, including 6-chloro-2-methyl-2H-indazole derivatives, have also found applications in agriculture. They have been used as herbicides, showing effectiveness against a range of weeds in paddy fields, thus demonstrating their utility in crop management (Hwang et al., 2005).

Mechanism of Action

Target of Action

The primary target of 6-chloro-2-methyl-2H-indazole is the main protease (Mpro) of SARS-CoV-2 . This protease plays a fundamental role in viral replication .

Mode of Action

6-chloro-2-methyl-2H-indazole interacts with the NH of the main chain of T26 through a hydrogen bond . In addition, H163, C145, G143, and Q189 are also involved in the hydrogen-bond . This interaction inhibits the activity of the main protease, thereby preventing the virus from replicating .

Biochemical Pathways

The inhibition of the main protease affects the viral life cycle by preventing the proteolytic processing of the viral polyproteins pp1a and pp1ab . This results in the disruption of the production of the non-structural proteins (nsps) required for the subsequent viral life cycle .

Pharmacokinetics

The compound was prepared by the reaction of 6-chloro-2-methyl-2h-indazol-5-amine and acetic acid under reflux for 3 hours . After the reaction was completed, the solution was put into ice water and filtered . The residue was purified by flash column chromatography . This suggests that the compound may be soluble in some organic solvents .

Result of Action

The result of the action of 6-chloro-2-methyl-2H-indazole is the inhibition of the main protease of SARS-CoV-2 . This prevents the virus from replicating, thereby potentially stopping the progression of the infection .

Action Environment

The action of 6-chloro-2-methyl-2H-indazole can be influenced by various environmental factors. For instance, the compound is soluble in some organic solvents such as methanol, chloroform, and dichloromethane . Therefore, the presence of these solvents could potentially affect the compound’s action, efficacy, and stability.

properties

IUPAC Name |

6-chloro-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLMCURMWQPXSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447585 | |

| Record name | 6-chloro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2-methyl-2H-indazole | |

CAS RN |

541539-87-1 | |

| Record name | 6-Chloro-2-methyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541539-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-](/img/structure/B1589574.png)

![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one](/img/structure/B1589576.png)